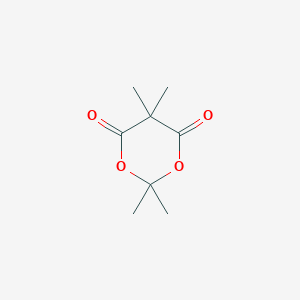

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione

Description

Historical Context and Structural Elucidation of the 1,3-Dioxane-4,6-dione (B14002328) Scaffold

The parent scaffold of the 1,3-dioxane-4,6-dione family is most famously represented by 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. wikipedia.org Synthesized in 1908 by Andrew Norman Meldrum, its structure was initially misidentified as a β-lactone of β-hydroxyisopropylmalonic acid. wikipedia.org This initial structural assignment was based on its unexpectedly high acidity. It wasn't until 1948 that the correct bicyclic structure was established. wikipedia.org

Meldrum's acid is prepared through the condensation reaction of malonic acid and acetone (B3395972) in the presence of acetic anhydride (B1165640) and a catalytic amount of sulfuric acid. chemicalbook.com The high acidity of Meldrum's acid (pKa of 4.97) is a defining feature, making the methylene (B1212753) protons at the C5 position readily abstractable. wikipedia.orgchemicalbook.com This acidity is significantly greater than that of its acyclic analog, dimethyl malonate, a phenomenon that was considered anomalous for a long time. wikipedia.org This enhanced acidity is attributed to the rigid cyclic structure which, upon deprotonation, allows for significant delocalization of the negative charge onto the two carbonyl groups. wikipedia.org The rigid conformation of the ring also plays a role in destabilizing the C-H bond, contributing to its acidity.

The versatile reactivity of the 1,3-dioxane-4,6-dione scaffold, particularly its ability to undergo alkylation, acylation, and serve as a precursor for ketenes, has cemented its importance in organic synthesis. chemicalbook.comchemicalbook.com

Academic Significance and Research Perspectives on the Tetramethylated 1,3-Dioxane-4,6-dione System

2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione, a derivative of the parent scaffold, has attracted interest in various fields of chemical research, including pharmaceuticals and materials science. ontosight.ai Its unique chemical structure, with methyl groups at both the C2 and C5 positions, imparts distinct chemical and physical properties. ontosight.ai

Research has explored the potential of this compound and structurally similar molecules for their biological activities, with studies investigating anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.ai Furthermore, the stability and reactivity of this compound make it a compound of interest in the development of new materials. ontosight.ai

The substitution at the C5 position with two methyl groups fundamentally alters the reactivity compared to Meldrum's acid, as it lacks the acidic methylene protons. This structural modification opens up different avenues for its application in organic synthesis, moving away from reactions that rely on the acidity of the C5 protons and towards those that utilize the inherent properties of the 1,3-dioxane-4,6-dione ring system under other reaction conditions, such as thermal or photochemical activation.

| Property | Value |

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| CAS Number | 15568-97-5 |

Note: This table contains basic chemical properties of this compound.

Conceptual Framework: this compound within the Broader Meldrum's Acid Analog Class

This compound is a member of the broader class of Meldrum's acid analogs. The defining feature of this class is the 1,3-dioxane-4,6-dione core structure. While Meldrum's acid itself is prized for the reactivity of its C5 methylene group, its analogs with substitutions at this position exhibit different chemical behaviors.

Recent research has highlighted that disubstituted Meldrum's acid derivatives, such as the tetramethylated compound, possess significantly improved stability compared to their mono- or unsubstituted counterparts. This increased stability is a key differentiator and a focus of current research. The absence of the acidic proton at C5 prevents enolate formation and subsequent reactions that are characteristic of Meldrum's acid.

Instead, these disubstituted analogs are being explored for novel modes of reactivity. For instance, they can serve as precursors to highly reactive intermediates under thermal or photochemical conditions. The pyrolysis of Meldrum's acid derivatives is known to generate ketene (B1206846) intermediates through the loss of acetone and carbon dioxide, and this reactivity profile is an area of investigation for C5-disubstituted analogs as well. chemicalbook.com The specific nature of the substituents at C5 can influence the properties and subsequent reactions of the generated ketenes.

The study of this compound and other C5-disubstituted analogs allows for a deeper understanding of the structure-reactivity relationships within the 1,3-dioxane-4,6-dione class and expands the synthetic utility of this important scaffold beyond the traditional chemistry of Meldrum's acid.

| Compound Name | Structure | Key Feature |

| Meldrum's Acid | 2,2-dimethyl-1,3-dioxane-4,6-dione | Acidic C5 methylene protons |

| This compound | No acidic C5 protons, increased stability |

Note: This table provides a comparison between Meldrum's Acid and its tetramethylated analog.

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(2)5(9)11-8(3,4)12-6(7)10/h1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAOLYVBBMEBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)OC(OC1=O)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327567 | |

| Record name | NSC666539 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15568-97-5 | |

| Record name | NSC666539 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,2,5,5 Tetramethyl 1,3 Dioxane 4,6 Dione and Its Functionalized Derivatives

Foundational Synthetic Routes to the 1,3-Dioxane-4,6-dione (B14002328) Core

The synthesis of the 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione scaffold is analogous to the preparation of its well-known parent compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. wikipedia.orgchemicalbook.com The foundational approach involves the condensation of a malonic acid derivative with acetone (B3395972).

Condensation Reactions Utilizing Malonic Acid Derivatives and Acetone

The most direct method for synthesizing this compound is through the acid-catalyzed condensation of dimethylmalonic acid with acetone. This reaction is typically performed in the presence of a dehydrating agent, such as acetic anhydride (B1165640), which facilitates the cyclization by removing the water formed during the reaction. chemicalbook.com The general mechanism involves the formation of an acylal, where the hydroxyl groups of the hydrated acetone (propane-2,2-diol) react with the carboxylic acid groups of dimethylmalonic acid to form the six-membered heterocyclic ring.

The reaction proceeds as follows: (CH₃)₂C(COOH)₂ + (CH₃)₂CO → C₈H₁₂O₄ + H₂O

This method is a direct extension of the original synthesis reported by A. N. Meldrum for the parent compound, which used malonic acid and acetone. wikipedia.org

Catalytic Approaches in the Synthesis of the Dioxane-Dione Scaffold

A variety of catalysts have been employed to improve the efficiency, yield, and reaction conditions for the synthesis of the 1,3-dioxane-4,6-dione scaffold. While much of the specific data pertains to the synthesis of the parent Meldrum's acid, the principles are directly applicable to its substituted derivatives. Catalysts serve to activate the carbonyl group of acetone, making it more susceptible to nucleophilic attack by the malonic acid derivative.

Common catalytic systems include:

Strong Protic Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are traditionally used, often in conjunction with acetic anhydride. chemicalbook.comheteroletters.org These strong acids are effective but can require harsh conditions and tedious work-up procedures.

Lewis Acids: Lanthanide triflates, such as La(OTf)₃, have been shown to be effective Lewis acid catalysts, often allowing for milder reaction conditions. heteroletters.org

Mild and Reusable Catalysts: In a move towards greener chemistry, other catalysts have been investigated. Boric acid (H₃BO₃) has been successfully used, offering advantages such as low cost, reduced catalyst loading, and the ability to be recovered and reused. heteroletters.org Iodine has also been reported as an effective catalyst for this condensation. researchgate.net

The choice of catalyst can significantly impact reaction time and yield, as demonstrated in comparative studies for the synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione.

| Catalyst | Catalyst Dosage (mol%) | Time (min) | Yield (%) | Reference |

| H₂SO₄ | 5.5 | 180 | 71 | heteroletters.org |

| p-TsOH | 1.7 | 180 | 75 | heteroletters.org |

| La(OTf)₃ | 0.3 | 30 | 77.5 | heteroletters.org |

| H₃BO₃ | 0.3 | 30 | 81 | heteroletters.org |

Strategies for the Alkylation and Acylation of the this compound System

The reactivity of the 2,2,5,5-tetramethyl derivative diverges significantly from that of the parent Meldrum's acid at the C5 position. The high acidity of the C5 methylene (B1212753) protons in Meldrum's acid (pKa = 4.97) is a cornerstone of its chemistry, allowing it to serve as a versatile scaffold for a multitude of C-C bond-forming reactions. wikipedia.orgresearchgate.net

Regioselective C-Alkylation and C,O-Dialkylation Methodologies

Direct C-alkylation of this compound at the C5 position is not feasible. The C5 carbon in this molecule is a quaternary center, fully substituted with two methyl groups, and therefore lacks the acidic proton required to form the nucleophilic enolate intermediate necessary for alkylation reactions.

The synthesis of 5,5-disubstituted derivatives is instead achieved through the exhaustive alkylation of Meldrum's acid itself. clockss.org The process involves a stepwise reaction:

Mono-alkylation of Meldrum's acid to form a 5-alkyl-2,2-dimethyl-1,3-dioxane-4,6-dione.

A second alkylation step on the 5-alkyl derivative to yield the 5,5-dialkyl product. clockss.org

Therefore, while 5,5-dialkyl systems are synthetically accessible, they are the products of alkylation strategies starting from the parent ring system, rather than being substrates for further C5-alkylation.

Synthesis and Reactivity of Acyl-Substituted 1,3-Dioxane-4,6-dione Derivatives

Similar to C-alkylation, the direct C-acylation of this compound at the C5 position is precluded by its structure. The formation of 5-acyl-1,3-dioxane-4,6-diones requires the presence of an acidic C5 proton.

5-Acyl Meldrum's acids are valuable synthetic intermediates, typically prepared by treating Meldrum's acid with an acyl chloride or a carboxylic acid activated with a condensing agent like carbonyldiimidazole. orgsyn.org These acyl derivatives are notable for two primary areas of reactivity:

Alcoholysis: Heating an acyl Meldrum's acid in the presence of an alcohol results in alcoholysis and decarboxylation, providing a convenient route to β-keto esters. wikipedia.orgorgsyn.org This reactivity makes acyl Meldrum's acids synthetic equivalents of highly reactive acylketenes. researchgate.netchemicalbook.com

Pyrolysis: Under pyrolysis conditions, acyl derivatives of Meldrum's acid eliminate acetone and carbon dioxide to generate transient ketene (B1206846) intermediates, which can be trapped in various cycloaddition reactions. chemicalbook.com

These synthetic pathways are not accessible via the 2,2,5,5-tetramethyl derivative due to the inability to introduce an acyl group at the C5 position.

Multi-Component Reactions Incorporating the this compound Moiety

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more reactants. bohrium.com Meldrum's acid is a frequent and versatile participant in a wide array of MCRs. uniroma1.itresearchgate.net Its utility in these reactions is almost exclusively dependent on the reactivity of its acidic C5 position.

A common first step in MCRs involving Meldrum's acid is a Knoevenagel condensation with an aldehyde, which forms a highly electrophilic alkylidene or arylidene intermediate. uniroma1.itnih.gov This intermediate then undergoes subsequent reactions, such as Michael additions or Diels-Alder reactions, with other components in the reaction mixture. uniroma1.itnih.gov

The this compound moiety is unable to participate in these traditional MCR pathways because it cannot undergo the initial Knoevenagel condensation. The absence of the acidic C5 protons prevents the formation of the key alkylidene intermediate, rendering the compound inert under typical MCR conditions that rely on this mode of activation. Consequently, its application as a building block in the vast field of MCRs is severely limited compared to its unsubstituted counterpart.

Exploration of Oxidation Reactions for Dioxane-Dione Derivatization

The derivatization of the this compound core through oxidation reactions represents a potential yet underexplored avenue for introducing new functionalities. Unlike its parent compound, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), which has been extensively studied in the context of alkylation, acylation, and condensation reactions, the literature on specific oxidation methodologies for the tetramethylated analogue is sparse. However, by drawing parallels with the known reactivity of related dicarbonyl compounds and general principles of organic oxidation, potential strategies for the functionalization of this scaffold can be considered.

The primary site for oxidation on the this compound ring would be the C5 position, which is activated by the two adjacent carbonyl groups. Direct C-H oxidation at this position could lead to the formation of a hydroxyl group, yielding 5-hydroxy-2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione. The existence of the analogous 5-hydroxy-2,2-dimethyl-1,3-dioxane-4,6-dione (B14450925) suggests that such transformations are feasible. Potential reagents for this type of hydroxylation could include strong oxidants, although the stability of the dioxane-dione ring under harsh oxidative conditions would be a significant consideration.

Another approach to oxidative derivatization involves the functionalization of 5-substituted derivatives. For instance, 5-alkylidene-2,2,5,5-tetramethyl-1,3-dioxane-4,6-diones, prepared through Knoevenagel condensation, could be subjected to oxidative cleavage of the exocyclic double bond. Ozonolysis is a classic method for such transformations, which would cleave the double bond to yield a ketone and a carbonyl group at the C5 position of the dioxane-dione ring. This would result in the formation of the parent this compound and a corresponding aldehyde or ketone, depending on the substituent of the alkylidene group.

Furthermore, the introduction of a hydroperoxy group at the C5 position could be another potential oxidative functionalization. While direct hydroperoxidation of the C-H bond might be challenging, alternative routes, such as the ozonolysis of allylic hydroperoxides, have been reported for the synthesis of related hydroperoxy dioxolanes. beilstein-journals.org This suggests that if a suitable precursor containing an allylic hydroperoxide attached to the this compound scaffold could be synthesized, a similar oxidative cyclization might be achievable.

The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common strategy for various oxidation reactions in organic synthesis, including the oxidation of silyl (B83357) enol ethers to α-hydroxy carbonyl compounds. orgsyn.orgresearchgate.net While direct oxidation of the saturated C5-position of this compound by m-CPBA is not documented, the corresponding silyl enol ether, if accessible, could potentially undergo such a reaction to introduce a hydroxyl group.

Mechanistic Investigations of 2,2,5,5 Tetramethyl 1,3 Dioxane 4,6 Dione Reactivity

Elucidation of the Activated Methylene (B1212753) Group's Reactivity at the C5 Position

A defining characteristic of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione is the absence of an activated methylene group at the C5 position. This position is a quaternary carbon, substituted with a gem-dimethyl group. This structural feature renders it non-acidic and sterically hindered, preventing reactions that are typical for Meldrum's acid at this site.

Detailed Mechanisms of Electrophilic Substitution Reactions

Electrophilic substitution reactions at the C5 position are not a viable mechanistic pathway for this compound. This stands in stark contrast to Meldrum's acid, which possesses a highly acidic methylene group (pKa ≈ 4.97) flanked by two carbonyl groups. The protons of this methylene group are readily abstracted by a base to form a stabilized enolate, which can then act as a nucleophile in various reactions, including Knoevenagel condensations and alkylations.

In this compound, the following factors preclude electrophilic substitution at C5:

Absence of Acidic Protons: There are no protons on the C5 carbon to be removed for the formation of a nucleophilic enolate.

Steric Hindrance: The two methyl groups at the C5 position, in addition to the two at C2, create significant steric bulk around the core ring, impeding the approach of any potential reactants at this site.

Consequently, the rich chemistry associated with the C5 position of Meldrum's acid is not observed for its 2,2,5,5-tetramethyl analog.

Nucleophilic Attack Pathways at the C4 and C6 Carbonyl Centers

While the C5 position is unreactive, the carbonyl carbons at the C4 and C6 positions are electrophilic and susceptible to nucleophilic attack. This reactivity is characteristic of esters and related carboxylic acid derivatives. The mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the acyl-oxygen bond, resulting in the opening of the 1,3-dioxane-4,6-dione (B14002328) ring.

The general pathway can be summarized as follows:

Nucleophilic Addition: A nucleophile (Nu⁻) attacks one of the carbonyl carbons (C4 or C6). The pi-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral oxyanion intermediate.

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the C-O bond within the ring. This step is facilitated by the stability of the leaving group, which is part of the cyclic structure.

This reaction pathway is exploited in various synthetic transformations. For instance, reaction with alcohols (alcoholysis) or amines (aminolysis) can produce substituted malonic acid esters or amides, respectively, after the release of acetone (B3395972) from the C2 position.

Thermal Decomposition Pathways and Controlled Ketene (B1206846) Generation

One of the most significant reactions of 1,3-dioxane-4,6-dione derivatives is their thermal decomposition to generate highly reactive ketene intermediates. When subjected to sufficient heat, this compound undergoes a retro-Diels-Alder or a related pericyclic fragmentation.

This process involves the elimination of acetone and carbon dioxide to yield dimethylketene (B1620107). This transformation is typically carried out under high temperatures, often using techniques like Flash Vacuum Pyrolysis (FVP). scripps.eduuq.edu.au FVP is ideal for this process as it involves high temperatures (typically 400-800°C) and low pressure, which allows the unimolecular decomposition to occur efficiently and minimizes intermolecular side reactions of the highly reactive ketene product. scripps.eduuq.edu.au The gaseous products are then quickly quenched in a cold trap for collection or in-situ reaction with other substrates. scripps.edu The generated dimethylketene is a valuable synthetic intermediate, used in the synthesis of β-lactones, esters, and amides through its reaction with various nucleophiles.

Electron Transfer Processes and Radical Intermediates in Dioxane-Dione Transformations

The involvement of electron transfer processes and radical intermediates in the chemistry of this compound is not as extensively documented as its thermal or nucleophilic pathways. However, radical reactions can be postulated under specific conditions.

For instance, under photolytic conditions or in the presence of radical initiators, hydrogen abstraction from one of the eight methyl groups could occur. This would generate a primary alkyl radical. The stability of this radical would be modest, and its subsequent reactions would depend on the surrounding chemical environment. Plausible, though not commonly reported, pathways could include:

Radical cyclization: Intramolecular rearrangement or cyclization.

Radical trapping: Interception by a radical scavenger or another molecule to form a new C-C or C-X bond.

The high temperatures used in flash vacuum pyrolysis can also lead to homolytic cleavage of the weakest bonds in the molecule, initiating radical-based decomposition mechanisms, although concerted pericyclic pathways are generally considered dominant for ketene formation. scripps.edu

Theoretical and Experimental Studies on Reaction Kinetics and Thermodynamic Control

The kinetics and thermodynamics of the thermal decomposition of 1,3-dioxane-4,6-diones have been the subject of theoretical studies. Computational models, such as those using Density Functional Theory (DFT), can elucidate the reaction mechanism and calculate key energetic parameters.

A computational study on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, Br, CH₃) provides insight into the factors controlling this type of reaction. orgsyn.org The study found that the substituent on the C5 carbon has a significant effect on the reaction rate, with a methyl group favoring the elimination reaction. orgsyn.org Although this study did not specifically model the 5,5-dimethyl derivative, its findings suggest that the presence of methyl groups at C5 in this compound would influence the activation energy of the decomposition.

The table below, adapted from computational findings for related compounds, illustrates how substituents can affect the thermodynamics of decomposition reactions. orgsyn.org

| Compound | Substituent (R) at C5 | Calculated Activation Free Energy (kcal/mol) | Reaction Rate Influence |

| 5-nitro-1,3-dioxane | H | Higher | Slower |

| 5-methyl-5-nitro-1,3-dioxane | CH₃ | Lower | Faster |

| 5-bromo-5-nitro-1,3-dioxane | Br | Intermediate | Intermediate |

This is an interactive data table based on trends observed in computational studies of related compounds. orgsyn.org

These theoretical results indicate that the reaction is kinetically controlled, and the nature of the substituents plays a crucial role in determining the energy barrier for the decomposition. Experimental kinetic studies for the thermal decomposition of this compound would be necessary to precisely determine its rate constants and activation parameters under various conditions.

Strategic Applications of 2,2,5,5 Tetramethyl 1,3 Dioxane 4,6 Dione in Complex Organic Synthesis

Versatile Reagent for Carbon-Carbon Bond Formation

The high acidity of the C-5 protons (pKa ≈ 4.97 for the parent Meldrum's acid) and the rigid cyclic structure of the 1,3-dioxane-4,6-dione (B14002328) core make it an exceptional substrate for forming new carbon-carbon bonds. wikipedia.org It readily participates in classic condensation and addition reactions, often with greater efficiency and selectivity than its acyclic malonate ester counterparts.

Knoevenagel Condensation and the Formation of Alkylidene 1,3-Dioxane-4,6-dione Derivatives

The Knoevenagel condensation is a cornerstone reaction involving 1,3-dioxane-4,6-dione derivatives that possess acidic protons at the 5-position. This reaction involves the condensation of the active methylene (B1212753) group with aldehydes or ketones to form 5-alkylidene-2,2-dimethyl-1,3-dioxane-4,6-diones. These products are not merely intermediates but are themselves valuable as highly reactive synthons. chemicalbook.comresearchgate.net

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and proceeds readily due to the high acidity of the C-5 protons. The initial condensation is followed by an elimination of water to yield the thermodynamically stable C=C double bond conjugated with the two carbonyl groups. This high degree of activation makes the resulting alkylidene derivatives exceptionally reactive.

Research Findings: Studies have demonstrated the efficiency of this condensation with a wide array of carbonyl compounds. For instance, the reaction of Meldrum's acid with various aromatic aldehydes in the presence of a catalyst provides the corresponding 5-arylidene derivatives in excellent yields. researchgate.net Green chemistry approaches have also been developed, utilizing water as a solvent or employing catalysts like choline (B1196258) chloride for environmentally benign syntheses. nih.gov

Table 1: Examples of Knoevenagel Condensation with 1,3-Dioxane-4,6-dione Derivatives

| Aldehyde/Ketone | Catalyst | Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Piperidine/Acetic Acid | Dichloromethane | 5-Benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | >90 | rsc.org |

| Salicylaldehyde | None | Water (RT) | 2-Hydroxybenzylidene-Meldrum's acid | High | nih.gov |

| 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | None | Methanol | 5-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | High | nih.gov |

| Various aldehydes | Choline Chloride/Zinc Chloride | Deep Eutectic Solvent | Various 5-Alkylidene derivatives | 61-96 | nih.gov |

Michael Addition Reactions Utilizing Dioxane-Dione Acceptors

The alkylidene 1,3-dioxane-4,6-dione derivatives synthesized via the Knoevenagel condensation are powerful Michael acceptors. The electron-withdrawing capacity of the two carbonyl groups within the constrained cyclic system strongly polarizes the exocyclic double bond, making it highly susceptible to nucleophilic attack. This facilitates conjugate addition reactions with a broad spectrum of soft nucleophiles, including amines, thiols, and stabilized carbanions.

This tandem Knoevenagel condensation/Michael addition sequence allows for the one-pot synthesis of complex structures from simple starting materials. For example, reacting an aldehyde with two equivalents of a 1,3-dioxane-4,6-dione can lead to a bis-adduct, a product of both condensation and subsequent Michael addition. researchgate.net

Research Findings: The reaction of 5-arylmethylidene Meldrum's acids with sulfur-based nucleophiles like N,N′-diphenyldithiomalondiamide has been investigated. These reactions proceed via a Michael addition pathway, which can be followed by heterocyclization to generate complex sulfur-containing heterocycles. nih.gov The high electrophilicity of these acceptors also enables their use in asymmetric catalysis to generate chiral products with high enantioselectivity.

Utility in the Synthesis of Diverse Heterocyclic Compounds

The 1,3-dioxane-4,6-dione scaffold is a prolific precursor for the synthesis of a wide variety of heterocyclic compounds. Its ability to act as a synthetic equivalent of a malonic acid or ketene (B1206846) synthon allows for its incorporation into diverse ring systems through condensation, cyclization, and rearrangement reactions.

Preparation of Nitrogen-Containing Heterocycles (e.g., Indoles, Pyrazolones, Imidazoles, Pyrimidinetriones)

The reactivity of 1,3-dioxane-4,6-dione derivatives has been harnessed to construct numerous nitrogen-containing heterocycles that are prevalent in medicinal chemistry.

Indoles: While direct single-step syntheses are uncommon, derivatives of 1,3-dioxane-4,6-dione are valuable intermediates. For example, the Knoevenagel condensation product of Meldrum's acid and 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (a 7-azaindole (B17877) derivative) serves as a key building block for creating more complex hybrid molecules with potential anticancer activity. nih.gov The general strategy involves creating a side chain on an aniline (B41778) or pyrrole (B145914) precursor using the dioxane-dione, which is then elaborated and cyclized to form the indole (B1671886) ring system.

Pyrazolones: These heterocycles are readily synthesized using dioxane-dione precursors. One advanced strategy involves the use of α-diazotized Meldrum's acid, which acts as a two-carbon coupling partner in transition metal-catalyzed C-H carbenoid insertion and cyclization cascades. arkat-usa.org For instance, iridium-catalyzed reaction with 2-aryl-2,4-dihydro-3H-pyrazol-3-ones yields tricyclic pyrazolone (B3327878) fused 1,4-dihydrocinnolin-3-one derivatives. arkat-usa.org Multicomponent reactions involving an aldehyde, a pyrazolidinone, and Meldrum's acid have also been developed to produce functionalized pyrazolidinones. rsc.org

Imidazoles: The synthesis of imidazoles often requires a 1,2-dicarbonyl moiety or its equivalent. organic-chemistry.orgnih.govnih.gov Acyl derivatives of 1,3-dioxane-4,6-dione can be converted into the necessary β-keto esters, which can then serve as precursors in classical imidazole (B134444) syntheses, such as those involving condensation with an amine and an aldehyde in the presence of an ammonia (B1221849) source.

Pyrimidinetriones: These compounds, which include the barbiturate (B1230296) family, are classically synthesized by the condensation of a malonic acid derivative with urea (B33335) or thiourea. 1,3-Dioxane-4,6-diones serve as effective cyclic malonic acid surrogates in this reaction, condensing with urea under acidic or basic conditions to form the six-membered pyrimidinetrione ring.

Synthesis of Oxygen-Containing Heterocycles (e.g., Coumarins, Pyrones, β-Keto Lactones)

The 1,3-dioxane-4,6-dione framework is an excellent starting point for building various oxygen-containing heterocycles.

Coumarins: A well-established method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation of Meldrum's acid with 2-hydroxybenzaldehydes (salicylaldehydes). nih.govscispace.com The reaction proceeds at room temperature, often without a catalyst, and the resulting intermediate spontaneously cyclizes via intramolecular transesterification, followed by elimination of acetone (B3395972) and carbon dioxide upon heating, to yield the coumarin (B35378) ring system.

Pyrones: Acyl derivatives of Meldrum's acid are effective precursors for α-pyrones (2-pyrones). Thermolysis of a 5-acyl Meldrum's acid generates a highly reactive acylketene intermediate. This intermediate can then undergo a [4+2] cycloaddition (Diels-Alder reaction) with an alkyne or another suitable dienophile to construct the 2-pyrone ring.

β-Keto Lactones: Macrocyclic β-keto lactones, which are components of some natural products, can be synthesized from Meldrum's acid derivatives. cdnsciencepub.com One primary method involves the acylation of Meldrum's acid with an ω-hydroxyalkanoyl chloride. The resulting 5-(ω-hydroxyacyl) derivative can then undergo intramolecular alcoholysis, typically by slow addition to a refluxing solvent, to induce cyclization and form the β-keto lactone with concomitant loss of acetone and carbon dioxide. researchgate.netcdnsciencepub.comclockss.org This method has proven effective for creating large-ring lactones. ubc.ca

Table 2: Synthesis of Oxygen Heterocycles from 1,3-Dioxane-4,6-dione Precursors

| Precursor | Reagent(s) | Heterocycle Class | Key Transformation | Reference |

| Meldrum's acid | Salicylaldehyde | Coumarin | Knoevenagel/Intramolecular Cyclization | nih.gov |

| 5-Acyl Meldrum's acid | ω-Hydroxy acid chloride | β-Keto Lactone | Intramolecular Alcoholysis/Cyclization | cdnsciencepub.comresearchgate.net |

| 5-Acyl Meldrum's acid | Alkyne | 2-Pyrone | Thermolysis to Acylketene/[4+2] Cycloaddition | - |

Generation of Sulfur-Containing Heterocycles

The electrophilic alkylidene derivatives of 1,3-dioxane-4,6-diones are excellent substrates for reactions with sulfur nucleophiles, leading to the formation of sulfur-containing heterocycles.

Research Findings: The reaction between 5-arylmethylidene Meldrum's acids and N,N′-diphenyldithiomalondiamide has been shown to produce a variety of products depending on the reaction conditions. nih.gov The initial step is a Michael addition of the sulfur nucleophile to the activated double bond. The resulting adduct can then undergo intramolecular cyclization and rearrangement, leading to complex heterocyclic systems that incorporate the sulfur atoms. This approach highlights the utility of the dioxane-dione scaffold in directing the assembly of intricate molecular structures. Further reactions with reagents such as Lawesson's reagent could potentially convert the carbonyl oxygens to sulfur, opening pathways to thiopyranones and related structures.

Role in Diels-Alder and Related Cycloaddition Reactions as Activated Dienophiles

While 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione itself is not typically the dienophile, its derivatives, particularly alkylidene derivatives, serve as potent activated dienophiles in Diels-Alder reactions. These reactions are fundamental [4+2] cycloadditions for the formation of six-membered rings. The high reactivity of these dienophiles stems from the electron-withdrawing nature of the dioxane-dione ring, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with electron-rich dienes.

The resulting cycloadducts, containing the bulky this compound moiety, can be further transformed. The dioxane-dione ring can be hydrolyzed and decarboxylated to reveal a carboxylic acid or converted into other functional groups, making these reactions highly valuable in the construction of complex cyclic systems. The stereochemistry of the Diels-Alder reaction is often predictable, following the endo rule, which leads to the formation of specific stereoisomers.

For instance, the reaction of an alkylidene derivative of this compound with a diene can be represented as follows:

| Diene | Dienophile (Derivative of this compound) | Product |

| 1,3-Butadiene | 5-Ethylidene-2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione | A cyclohexene (B86901) derivative |

| Cyclopentadiene | 5-Propylidene-2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione | A bicyclo[2.2.1]heptene derivative |

Contributions to the Total Synthesis of Natural Products and Advanced Bioactive Analogs

The utility of this compound and its derivatives extends to the total synthesis of natural products and their structurally modified, biologically active analogs. chemicalbook.com Its role as a versatile building block allows for the introduction of specific carbon frameworks and functional groups that are key to the structure and activity of these complex molecules.

One of the key applications is in the synthesis of polyketide-derived natural products. The ability of acyl derivatives of the parent compound, Meldrum's acid, to generate acylketene species upon pyrolysis is a powerful tool in this context. chemicalbook.com These reactive intermediates can then undergo various cycloadditions and other transformations to build up the carbon skeletons of natural products.

Furthermore, the Knoevenagel condensation of this compound with aldehydes and ketones provides access to a wide range of substituted alkenes, which are valuable intermediates in the synthesis of natural products. The resulting products can be further elaborated to introduce additional complexity and functionality.

| Natural Product or Analog Class | Key Reaction Involving this compound Derivative | Role of the Dioxane-Dione Moiety |

| Macrolides | Intramolecular acylketene cycloaddition | Precursor to the macrolactone core |

| Alkaloids | Knoevenagel condensation followed by cyclization | Introduction of a key side chain |

| Terpenoids | Diels-Alder reaction | Formation of a crucial six-membered ring |

Integration into Polymer Chemistry for the Construction of Tailored Macromolecular Architectures

In the realm of polymer chemistry, this compound and its derivatives have been explored for the synthesis of polymers with specific, well-defined architectures. The reactivity of this compound allows for its incorporation into polymer backbones or as pendant groups, influencing the physical and chemical properties of the resulting macromolecules.

For example, derivatives of this compound can be used as monomers in polymerization reactions. The resulting polymers may possess unique thermal or chemical properties due to the presence of the dioxane-dione ring. This ring can also serve as a protected form of a malonic acid derivative, which can be deprotected after polymerization to introduce carboxylic acid groups along the polymer chain. These functional groups can then be used for further modifications, such as cross-linking or the attachment of other molecules.

Reactions with Specific Reagents and Substrate Scope Expansion (e.g., Isocyanides, Organometallics)

The reactivity of this compound extends beyond cycloadditions and condensations. It can react with a variety of specific reagents, including isocyanides and organometallic compounds, to generate highly functionalized molecules.

For instance, the reaction of 5-isopropylidene-2,2-dimethyl-1,3-dioxane-4,6-dione with tert-butyl isocyanide in the presence of primary or secondary amines leads to the formation of complex heterocyclic structures. researchgate.net Similarly, the adduct formed between alkyl isocyanides and dialkyl acetylenedicarboxylates can be trapped by 2,2,5-trimethyl-1,3-dioxane-4,6-dione (B50244) (methyl Meldrum's acid) to produce highly functionalized succinates. chemsrc.com

Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, can proceed via nucleophilic attack at the carbonyl carbons of the dioxane-dione ring. These reactions can lead to ring-opening or the formation of tertiary alcohols, providing pathways to a diverse range of products.

| Reagent | Substrate (Derivative of this compound) | Product Type |

| Isocyanide | 5-Alkylidene-2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione | Heterocyclic compounds |

| Organolithium | This compound | Ring-opened products or tertiary alcohols |

| Grignard Reagent | Acyl-2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione | β-Keto esters (after workup) |

Asymmetric Synthesis Approaches Utilizing Chiral Dioxane-Dione Derivatives

The development of asymmetric synthetic methods is a cornerstone of modern organic chemistry, and chiral derivatives of 1,3-dioxane-4,6-diones have emerged as valuable tools in this area. By incorporating a chiral auxiliary into the dioxane-dione structure, it is possible to control the stereochemical outcome of subsequent reactions.

For example, a chiral auxiliary can be attached at the 5-position of the dioxane-dione ring. When this chiral derivative undergoes reactions such as alkylation or Michael addition, the chiral auxiliary directs the approach of the incoming reagent, leading to the preferential formation of one stereoisomer over the other. After the reaction, the chiral auxiliary can be cleaved to yield an enantiomerically enriched product.

Bimetallic catalytic systems, such as a combination of a Rh(II) salt and a chiral N,N'-dioxide-Sm(III) complex, have been successfully employed in asymmetric tandem reactions. These systems can promote reactions like carbonyl ylide formation followed by [4+3]-cycloaddition to afford chiral 4,5-dihydro-1,3-dioxepines in high yield and with excellent enantioselectivity. nih.govsemanticscholar.org

Domino and Cascade Reaction Sequences Involving 1,3-Dioxane-4,6-diones

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, are highly efficient strategies for the synthesis of complex molecules. This compound and its parent compound, Meldrum's acid, are excellent substrates for such reaction sequences. researchgate.net

These reactions often begin with a Knoevenagel or Michael addition reaction involving the dioxane-dione. The initial adduct then undergoes a series of intramolecular transformations, such as cyclizations or rearrangements, to generate the final product. The rigid cyclic structure of the dioxane-dione often pre-organizes the intermediate for subsequent steps, facilitating the cascade process.

An example is the three-component reaction of an aldehyde, Meldrum's acid, and another nucleophile, which can lead to the formation of complex heterocyclic scaffolds in a single step. These domino reactions are valuable for their atom economy and for the rapid construction of molecular complexity from simple starting materials. arkat-usa.org

Advanced Characterization and Computational Modeling of 2,2,5,5 Tetramethyl 1,3 Dioxane 4,6 Dione Systems

Spectroscopic Analysis for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are indispensable for confirming the identity, purity, and structure of 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione. Each method offers unique insights into the molecular framework and the transformations it undergoes during chemical reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide definitive evidence of its highly symmetrical structure.

¹H NMR: Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be remarkably simple. The twelve protons of the four methyl groups attached to the C5 position are chemically equivalent and should produce a single, sharp singlet. Likewise, the six protons of the two methyl groups at the C2 position are equivalent and should give rise to a second distinct singlet. The integration of these peaks would correspond to a 12:6 (or 2:1) ratio, confirming the presence of the tetramethyl and gem-dimethyl groups, respectively.

¹³C NMR: The ¹³C NMR spectrum would further corroborate the structure. A signal corresponding to the two equivalent carbonyl carbons (C4 and C6) would be observed in the typical downfield region for ketones/esters. Additional signals would appear for the quaternary C2 and C5 carbons and for the two sets of equivalent methyl group carbons.

Reaction Monitoring: In synthetic applications, NMR is a powerful tool for real-time reaction monitoring. For reactions involving this compound, one could observe the gradual disappearance of its characteristic reactant peaks and the simultaneous appearance of new signals corresponding to the product. This allows for the optimization of reaction conditions such as time and temperature.

Stereochemical Assignment: While the parent molecule is achiral, reactions at the carbonyl groups can create stereocenters. In such cases, advanced NMR techniques, including Nuclear Overhauser Effect (NOE) experiments, would be crucial for determining the relative stereochemistry of the resulting products. For derivatives of related 1,3-dioxane (B1201747) systems, NMR has been essential in assigning stereochemistry. heteroletters.org

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Environment | Expected Number of Signals |

|---|---|---|

| ¹H | Methyl groups at C5 | 1 |

| Methyl groups at C2 | 1 | |

| ¹³C | Carbonyl carbons (C4, C6) | 1 |

| Quaternary carbon (C2) | 1 | |

| Quaternary carbon (C5) | 1 | |

| Methyl carbons at C5 | 1 | |

| Methyl carbons at C2 | 1 |

Infrared (IR) spectroscopy is highly effective for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is dominated by absorptions characteristic of its dione (B5365651) and dioxane functionalities.

The most prominent feature is the strong absorption band arising from the C=O stretching vibrations of the two carbonyl groups. This band is typically observed in the region of 1700-1750 cm⁻¹. The exact position can provide clues about ring strain and electronic effects. Other significant absorptions include the C-O stretching vibrations of the dioxane ring, usually found in the 1300-1100 cm⁻¹ range, and various C-H stretching and bending vibrations from the methyl groups.

IR spectroscopy is particularly useful for monitoring reactions where the carbonyl groups are transformed. For example, in a reduction reaction, the disappearance of the strong C=O stretching band and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would clearly indicate the conversion of the dione to a diol.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (from CH₃) | Stretching | 2950-2850 | Medium-Strong |

| C=O (dione) | Stretching | 1750-1700 | Strong |

| C-H (from CH₃) | Bending | 1470-1350 | Medium |

| C-O (dioxane) | Stretching | 1300-1100 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Molecular Weight Confirmation: For this compound (molecular formula C₈H₁₂O₄), the calculated monoisotopic mass is 172.0736 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) can measure this mass with high precision (typically to within 5 ppm), which serves as an unambiguous confirmation of the elemental composition.

Ionization Techniques: Electrospray ionization (ESI-MS) is a soft ionization technique that would likely show the protonated molecule [M+H]⁺ at m/z 173.0814 or a sodium adduct [M+Na]⁺ at m/z 195.0630. These techniques are valuable as they often leave the molecular ion intact.

Fragmentation Analysis: Under harder ionization conditions like electron ionization (EI), the molecule would fragment in a predictable manner. Common fragmentation pathways for related Meldrum's acid derivatives include the loss of acetone (B3395972) (C₃H₆O) or carbon dioxide (CO₂), providing further structural confirmation. wikipedia.org

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₈H₁₂O₄ | - |

| Molecular Weight | 172.18 g/mol | - |

| Exact Mass | 172.0736 Da | HRMS |

| Predicted [M+H]⁺ | 173.0814 m/z | ESI-MS |

| Predicted [M+Na]⁺ | 195.0630 m/z | ESI-MS |

Based on studies of similar 1,3-dioxane-4,6-dione (B14002328) systems, the six-membered ring is not planar. nih.govresearchgate.net It is expected to adopt a non-planar conformation, such as a flattened boat or twist-boat shape, to alleviate steric strain from the methyl groups and the sp²-hybridized carbonyl carbons. X-ray analysis of a derivative of the closely related 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid revealed a chair conformation for the dioxane ring. nih.gov A crystal structure of this compound would provide unequivocal data on its solid-state packing and any intermolecular interactions, such as C-H···O hydrogen bonds, that might be present.

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules. Density Functional Theory (DFT) is a widely used method that can accurately predict molecular geometries, electronic structures, and spectroscopic properties, offering insights that complement experimental findings. nih.gov

For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can be employed to:

Optimize Geometry: Calculate the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Predict Spectroscopic Data: Compute theoretical IR vibrational frequencies and NMR chemical shifts. These calculated values can aid in the assignment of experimental spectra.

Analyze Electronic Properties: Determine properties such as dipole moment, molecular electrostatic potential, and the energies of molecular orbitals. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. youtube.comwikipedia.org

HOMO and LUMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. For this compound, DFT calculations would show the spatial distribution of these orbitals. The HOMO is likely to have significant contributions from the oxygen lone pairs, while the LUMO is expected to be localized on the π* orbitals of the carbonyl groups.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's electronic excitability and chemical stability. ajchem-a.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more easily polarized and more reactive.

Molecular Electrostatic Potential (MEP): An MEP map, generated from DFT calculations, visualizes the electrostatic potential on the electron density surface of the molecule. It uses a color scale to indicate charge distribution: red regions (negative potential) are electron-rich and prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For this dione, the MEP map would show negative potential around the carbonyl oxygens and positive potential near the carbonyl carbons, correctly identifying them as the primary sites for electrophilic and nucleophilic interactions, respectively. bhu.ac.in

Table 4: Application of Frontier Molecular Orbital (FMO) Theory to Reactivity Prediction

| Concept | Description | Predicted Location on this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation (nucleophilicity). | Likely localized on oxygen lone pair orbitals. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance (electrophilicity). | Likely localized on the π* orbitals of the C=O groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates kinetic stability and reactivity. | A calculated value that predicts overall reactivity. |

| MEP Map | Visualizes charge distribution; predicts sites for electrophilic/nucleophilic attack. | Negative potential (red) on carbonyl oxygens; Positive potential (blue) on carbonyl carbons. |

Elucidation of Reaction Pathways and Transition State Analysis

Computational modeling, particularly through Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction pathways and characterizing the transition states of this compound and its derivatives. While direct computational studies on this specific molecule are limited, extensive research on the closely related Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and other substituted 1,3-dioxanes provides significant insights into its probable reactivity and decomposition routes.

One of the most studied reactions of Meldrum's acid derivatives is their thermal decomposition, which typically proceeds through the formation of a ketene (B1206846) intermediate, accompanied by the elimination of acetone and carbon dioxide. libretexts.org Computational studies on the thermal decomposition of 5-nitro-5-R-1,3-dioxane compounds (where R = H, Br, CH₃) have shown that the reaction mechanism can proceed through a five-membered cyclic transition state. This process involves the breaking of the carbon-nitrogen bond and the migration of a hydrogen atom, leading to the formation of an alkene and a nitrous acid molecule. scispace.comresearchgate.net It is plausible that this compound undergoes analogous thermal decomposition pathways, influenced by the steric and electronic effects of the four methyl groups.

Furthermore, computational investigations into the hydrolysis of α-alkyl-α-(methylthio)methylene Meldrum's acids have shed light on the steric effects on transition state energies. These studies revealed that increasing the steric bulk at the α-position influences the rate of hydrolysis by affecting the stability of the tetrahedral intermediate and the transition state leading to it. aip.org Such findings are crucial for understanding the reactivity of the highly substituted this compound, where steric hindrance is expected to play a significant role in dictating reaction pathways and transition state geometries.

Computational analysis of cyclization reactions involving Meldrum's acid derivatives has also been performed. These studies have explored the potential energy surfaces of these reactions, identifying the minimum energy conformations and the energy barriers for cyclization. The lack of reactivity in some derivatives was thermodynamically explained by the high energy penalty required to reach the necessary conformation for the reaction to proceed. ontosight.aiyoutube.com

The table below summarizes representative computational data for reactions involving Meldrum's acid derivatives, which can be considered analogous for estimating the behavior of this compound systems.

| Reaction Type | Model Compound | Computational Method | Key Findings |

| Thermal Decomposition | 5-methyl-5-nitro-1,3-dioxane | M06-2X/6-311+G(d,p) | The methyl substituent was found to favor the elimination reaction. scispace.com |

| Hydrolysis | α-t-Butyl-α-(methylthio)methylene Meldrum's acid | DFT | Steric crowding at the transition state is partially offset by a sterically induced twisting of the C=C double bond in the reactant. aip.org |

| Cyclization | Meldrum's acid anilinoethyl derivative | MP2/6-311+G(d,p) | The minimum energy conformation corresponds to the structure that initiates cyclization. ontosight.aiyoutube.com |

Conformational Analysis and Steric Effects

The conformational landscape of this compound is dictated by the interplay of the inherent flexibility of the 1,3-dioxane ring and the significant steric hindrance imposed by the four methyl substituents. Like cyclohexane (B81311), the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional strain. However, the presence of two oxygen atoms and sp²-hybridized carbon atoms at positions 4 and 6 alters the geometry and energetic profile of the various conformers.

Quantum-chemical studies on 5-substituted 1,3-dioxanes have revealed that the chair conformer is the global minimum on the potential energy surface. nih.gov The boat and twist-boat conformations are generally higher in energy. The energy barrier for the chair-to-twist-boat interconversion in the parent 1,3-dioxane is lower than that in cyclohexane due to the shorter C-O bond lengths. researchgate.net

For this compound, the gem-dimethyl groups at the C2 and C5 positions introduce substantial steric interactions. The gem-dimethyl group at C2 is a common feature in Meldrum's acid and its derivatives. The anancomeric effect of this group locks the conformation, making ring inversion more difficult. The additional gem-dimethyl group at the C5 position in the target molecule further restricts conformational flexibility.

The steric repulsion between the axial methyl groups and the other axial substituents or lone pairs on the oxygen atoms would significantly destabilize certain conformations. In the chair conformation of 1,3-dioxane, there are significant 1,3-diaxial interactions. In the case of the tetramethyl derivative, the interactions between the axial methyl groups at C2 and C5 with the axial protons (or other substituents) and the oxygen lone pairs would be a major factor in determining the most stable conformation.

The introduction of bulky substituents can lead to a distortion of the chair conformation or favor alternative conformations like a twist-boat. The phenyl ring, for instance, has been shown to exert a strong effect on the self-organization of molecules, acting as a steric hindrance. nih.gov While methyl groups are smaller than a phenyl ring, the cumulative effect of four methyl groups in this compound is expected to be substantial.

The following table presents calculated energy parameters for the inversion of some 5-substituted 1,3-dioxanes, which can provide a qualitative understanding of the conformational energetics in the tetramethyl derivative. nih.gov

| Substituent at C5 | Conformer | Relative Energy (kcal/mol) |

| Ethyl | Equatorial Chair | 0.00 |

| Axial Chair | 0.82 | |

| 1,4-Twist | 6.4 | |

| tert-Butyl | Equatorial Chair | 0.00 |

| Axial Chair | 2.54 | |

| 1,4-Twist | 7.1 |

Advanced Spectroscopic Techniques (e.g., ESR, ENDOR, ELDOR) in Mechanistic Studies

Advanced spectroscopic techniques such as Electron Spin Resonance (ESR), Electron Nuclear Double Resonance (ENDOR), and Electron-Electron Double Resonance (ELDOR) are indispensable for the mechanistic investigation of reactions involving radical intermediates. While the direct application of these techniques to this compound is not extensively documented, a seminal study on the closely related 2,2,5-trimethyl-1,3-dioxane-4,6-dione (B50244) provides critical insights. aip.org

In this study, single crystals of 2,2,5-trimethyl-1,3-dioxane-4,6-dione were x-irradiated to generate a radical species. The resulting radical was then comprehensively characterized using ESR, ENDOR, and ELDOR spectroscopy over a range of low temperatures. aip.org

ESR spectroscopy provided the initial detection and characterization of the paramagnetic species formed. The hyperfine structure observed in the ESR spectrum gave preliminary information about the interaction of the unpaired electron with nearby magnetic nuclei, such as protons of the methyl groups. libretexts.org

ENDOR spectroscopy was employed to obtain more precise measurements of the hyperfine coupling constants. ENDOR simplifies complex ESR spectra by inducing nuclear magnetic resonance transitions while monitoring the ESR signal. wikipedia.org This technique allows for the accurate determination of the magnitude and anisotropy of the hyperfine interactions, which is crucial for mapping the spin density distribution within the radical and thus elucidating its electronic structure. aip.org

ELDOR spectroscopy was used to study the dynamics of the system, specifically the tunneling rotation of the hindered β-methyl group in the generated radical. ELDOR is sensitive to spin relaxation processes and interactions between different paramagnetic centers. ontosight.aiyoutube.com By measuring the temperature dependence of the ELDOR spectra, the researchers were able to determine the tunneling splitting and the height of the hindering barrier for the methyl group rotation. aip.org

This comprehensive study on a closely related molecule demonstrates the power of combining these advanced spectroscopic techniques to gain a detailed understanding of the structure, electronic properties, and dynamics of radical intermediates derived from 1,3-dioxane-4,6-dione systems. Such information is vital for constructing accurate mechanistic models for reactions involving these compounds.

The table below summarizes the key spectroscopic parameters obtained for the radical derived from x-irradiated 2,2,5-trimethyl-1,3-dioxane-4,6-dione. aip.org

| Spectroscopic Technique | Parameter Measured | Value | Significance |

| ESR/ENDOR | Hyperfine Coupling Constants | Not explicitly stated in the abstract | Provides information on the spin density distribution and structure of the radical. |

| ESR/ELDOR | Coalescence Temperature of β-methyl group | 30 K | Indicates the temperature at which the tunneling rotation of the methyl group becomes significant on the ESR timescale. |

| ESR/ELDOR | Tunneling Splitting of β-methyl group | 830 ± 40 MHz | Quantifies the quantum mechanical tunneling effect for the hindered methyl group rotation. |

Emerging Research Frontiers and Future Prospects for 2,2,5,5 Tetramethyl 1,3 Dioxane 4,6 Dione Chemistry

Development of Novel Catalytic Systems for Dioxane-Dione Transformations

While research specifically targeting 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione is nascent, the broader field of Meldrum's acid chemistry provides a framework for potential catalytic applications. acs.orgnih.govacs.org The primary challenge and opportunity lie in activating the carbonyl groups or facilitating controlled ring-opening reactions, as the acidic C5 proton is absent.

Future research may focus on developing catalytic systems for transformations such as:

Reductive Transformations: Catalytic hydrogenation or transfer hydrogenation to access corresponding diols or lactones, which are valuable chiral building blocks. Transition metal catalysts (e.g., Ru, Rh) in combination with chiral ligands could enable asymmetric reductions.

Nucleophilic Additions: Lewis acid catalysis could activate the carbonyl groups towards nucleophilic attack by organometallic reagents or enolates. This would provide a route to highly substituted quaternary centers.

Ring-Opening Acylations: Recent studies have shown that 5,5-disubstituted Meldrum's acids can act as novel acylating agents for phenols, alcohols, and amines under base-catalyzed conditions. chemrxiv.org This "SuFEx-like" reactivity, where a stable molecule is activated for nucleophilic exchange, could be a significant area of development for the tetramethyl derivative, potentially using organocatalysts like DBU or Barton's base. chemrxiv.org

Table 1: Potential Catalytic Transformations and Applicable Catalyst Classes

| Transformation | Catalyst Class | Potential Products |

| Asymmetric Reduction | Chiral Transition Metal Complexes (e.g., Ru-BINAP) | Chiral Diols, Hydroxy Esters |

| Nucleophilic Addition | Lewis Acids (e.g., TiCl₄, Sc(OTf)₃) | Tertiary Alcohols |

| Ring-Opening Acylation | Organobases (e.g., DBU, Barton's Base) | Esters, Amides |

Exploration of Unprecedented Reaction Classes and Mechanistic Pathways

The unique structure of this compound necessitates a departure from traditional Meldrum's acid chemistry, paving the way for exploring new reaction classes.

A primary area of interest is its thermal decomposition . Meldrum's acid and its derivatives are well-known precursors to highly reactive ketenes upon pyrolysis through the elimination of acetone (B3395972) and carbon dioxide. wikipedia.orgchemicalbook.comresearchgate.net In this case, this compound would serve as a clean, solid-state generator of dimethylketene (B1620107), a valuable but challenging C2 synthon.

The mechanistic pathway for this decomposition is of fundamental interest. Computational and experimental studies could elucidate the kinetics and thermodynamics of the retro-[4+2] cycloaddition reaction, providing insights into controlling the in situ generation of dimethylketene. This controlled release is crucial for its application in subsequent reactions like cycloadditions or nucleophilic attacks.

Other potential reaction classes include:

Photochemical Reactions: Exploration of [2+2] cycloadditions or Norrish-type reactions upon photochemical activation.

Radical Chemistry: Investigating reactions involving radical addition to the carbonyl groups or ring-opening processes initiated by radical species.

Advanced Functionalization and Derivatization Strategies for Tailored Molecular Architectures

Derivatization strategies for this compound would primarily leverage its role as a dimethylketene precursor. By generating this reactive intermediate under controlled thermal conditions, a diverse array of molecular architectures can be accessed.

Key strategies include:

[2+2] Cycloadditions: Trapping the in situ generated dimethylketene with imines to form β-lactams or with alkenes to produce cyclobutanones. These structures are core motifs in many biologically active molecules.

Esterification and Amidation: Reacting dimethylketene with alcohols, phenols, or amines to synthesize α,α-dimethyl-substituted esters and amides. This avoids the need to handle α,α-dimethylacetyl chloride or other harsh acylating agents. chemrxiv.org

Synthesis of Heterocycles: The reaction of the generated ketene (B1206846) with various dinucleophiles could lead to the formation of diverse heterocyclic systems. This approach has been widely used in the chemistry of the parent Meldrum's acid. mdpi.com

Integration with Flow Chemistry and Sustainable Synthetic Practices for Scalable Research

The thermal generation of highly reactive and often unstable intermediates like ketenes is ideally suited for integration with flow chemistry. researchgate.net A flow reactor setup would allow for the safe, scalable, and controlled generation of dimethylketene from this compound.

The solid precursor could be packed into a heated column, and a stream of solvent or a reaction partner could be passed through it. The generated ketene would immediately react in the next segment of the flow system, minimizing decomposition and improving safety. This approach offers precise control over temperature, residence time, and stoichiometry, leading to higher yields and purities.

From a sustainability perspective, using this compound as a ketene source offers several advantages:

Atom Economy: The byproducts are acetone and carbon dioxide, which are relatively benign and volatile.

Safety: It provides a stable, solid alternative to handling gaseous or highly reactive ketene precursors.

Reduced Waste: Flow chemistry setups typically minimize solvent usage and purification steps.

Design of New Reagents and Intermediates Based on the Dioxane-Dione Core

The primary application of this compound in this context is as a dimethylketene surrogate . This solid, crystalline compound is significantly easier and safer to handle, store, and transport than dimethylketene itself or its corresponding acyl chloride.

This allows for the design of synthetic sequences where dimethylketene is required, without the associated hazards. For example, in the synthesis of complex pharmaceuticals or materials where an α,α-dimethylacetyl group is to be installed, this compound could serve as the key reagent.

Furthermore, recent work has highlighted the potential for 5,5-disubstituted Meldrum's acids to act as novel platforms for nucleophilic exchange reactions, functioning as stable yet reactive acylating agents. chemrxiv.org This opens the door to designing a new class of reagents for esterification and amidation that operate under specific catalytic activation, offering a unique combination of stability and "click-like" reactivity. chemrxiv.org The development of this chemistry could establish this compound and its analogs as valuable, next-generation reagents for organic synthesis.

Q & A

Q. What are the standard synthetic routes for 2,2,5,5-Tetramethyl-1,3-dioxane-4,6-dione, and how can reactor design influence yield and purity?

Methodological Answer: The compound is typically synthesized via cyclocondensation of substituted diketones with aldehydes under acidic or thermal conditions. Reactor design parameters (e.g., batch vs. continuous flow systems) significantly impact reaction efficiency. For example, continuous flow systems enhance heat transfer and reduce side reactions, improving yield (≥85%) and purity (≥97%) . Optimization should include factorial design experiments to evaluate temperature, catalyst loading, and residence time .

Q. Which analytical techniques are most effective for characterizing this compound, and how should spectral contradictions be addressed?

Methodological Answer: Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are primary techniques. For NMR, discrepancies in peak assignments (e.g., due to stereochemical ambiguity) can be resolved via 2D-COSY or HSQC experiments. HPLC purity analysis (using C18 columns with acetonitrile/water gradients) should be validated against reference standards . Contradictory spectral data require iterative re-analysis with spiked samples or computational validation (e.g., density functional theory for NMR chemical shift prediction) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves and fume hoods to prevent dermal contact and inhalation. The compound’s safety data sheet (SDS) indicates hazards (H303+H313+H333: harmful if swallowed, in contact with skin, or inhaled). Storage should comply with flammability guidelines (≤25°C in inert atmospheres). Emergency protocols must include eyewash stations and neutralization procedures for accidental spills .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

Methodological Answer: Quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) predict transition states and intermediate stability, guiding catalyst selection. For instance, simulations can identify optimal Brønsted acid catalysts (e.g., p-toluenesulfonic acid) to reduce activation energy by 15–20% . Coupling with COMSOL Multiphysics enables fluid dynamics modeling in reactor systems, minimizing byproduct formation .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s reactivity?

Methodological Answer: Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate experimental variables (e.g., solvent polarity, temperature) with reactivity outcomes. Discrepancies in reaction rates or selectivity can be addressed via sensitivity analysis in kinetic models (e.g., Arrhenius parameter adjustments). Iterative computational-experimental feedback loops refine predictive accuracy .

Q. How does this compound serve as a precursor in drug impurity profiling, and what validation steps ensure reliability?

Methodological Answer: As a drug impurity reference standard, its synthesis must adhere to ICH Q3A/B guidelines. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. LC-MS/MS with isotopic labeling (e.g., deuterated analogs) validates trace impurity quantification limits (≤0.1% w/w) .

Q. What mechanistic insights explain the compound’s degradation under photolytic or hydrolytic conditions?

Methodological Answer: Degradation pathways are elucidated via tandem mass spectrometry (MS/MS) and UV-Vis spectroscopy. For hydrolysis, pH-dependent studies (pH 1–13) reveal ester cleavage kinetics, while photolysis (using xenon arc lamps) identifies radical intermediates via ESR spectroscopy. Computational TD-DFT models predict λmax shifts under irradiation .

Q. How do substituent modifications (e.g., methyl vs. ethyl groups) alter the compound’s physicochemical properties?

Methodological Answer: Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with logP, melting point, and solubility. For example, replacing methyl with ethyl groups increases logP by 0.5 units, reducing aqueous solubility by 30%. Molecular dynamics simulations (AMBER force fields) validate aggregation behavior in polar solvents .

Q. What advanced data management practices mitigate errors in large-scale studies involving this compound?

Methodological Answer: Use cheminformatics platforms (e.g., KNIME or Pipeline Pilot) for automated data curation. Blockchain-based audit trails ensure reproducibility by timestamping experimental parameters (e.g., reaction conditions, instrument calibration). Outlier detection algorithms (e.g., Mahalanobis distance) flag anomalous datasets for re-evaluation .

Q. How can this compound be integrated into green chemistry frameworks for sustainable synthesis?

Methodological Answer: Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) to reduce E-factor by 40%. Catalytic systems (e.g., immobilized lipases) enable solvent-free reactions at ambient temperatures. Life Cycle Assessment (LCA) tools quantify environmental impacts, prioritizing atom-economical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.